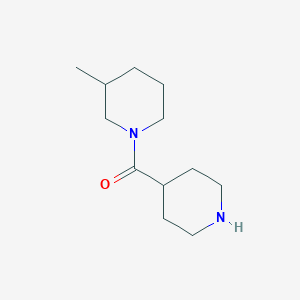

3-Methyl-1-(piperidine-4-carbonyl)piperidine

Description

Properties

IUPAC Name |

(3-methylpiperidin-1-yl)-piperidin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c1-10-3-2-8-14(9-10)12(15)11-4-6-13-7-5-11/h10-11,13H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQRQVGOGYEPCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Alkylation and Reduction Approach

The synthesis begins with the formation of a quaternary ammonium salt intermediate, followed by selective reduction to yield the target compound. This method, detailed in a patent by CN105111136B, ensures high regioselectivity and purity.

Quaternary Ammonium Salt Formation

Pyridine-4-ol undergoes alkylation with methanesulfonic acid esters (e.g., methyl or phenethyl derivatives) in dichloroethane at 90°C. The reaction proceeds via nucleophilic substitution, forming a pyridinium mesylate intermediate. For the 3-methyl variant, 3-methylpiperidine serves as the alkylating agent, achieving a 77% yield after recrystallization.

Borohydride-Mediated Reduction

The quaternary ammonium salt is reduced using sodium borohydride (NaBH₄) in ethanol at 0–20°C. This step converts the pyridinium intermediate into a piperidine derivative while introducing the carbonyl group. A molar ratio of 1:1.66 (intermediate:NaBH₄) optimizes hydrogen gas evolution and minimizes side reactions, yielding 78.9% pure product.

Reaction Conditions and Optimization

Temperature and Solvent Effects

Stoichiometric Considerations

| Parameter | Value |

|---|---|

| NaBH₄:Molar Ratio | 1.66:1 |

| Reaction Time | 3–5 hours |

| Solvent Volume | 280 mL per 0.1 mol |

Purification and Isolation Techniques

Salt Formation and Recrystallization

The crude product is treated with 2,4,6-trinitrophenol to form a crystalline salt, which is recrystallized from ethanol. Subsequent dissociation with 1M NaOH yields the free base with >98% purity.

Industrial-Scale Refinement

Continuous flow systems enhance yield consistency, while centrifugal partition chromatography replaces traditional column methods for cost-effective large-scale production.

Comparative Analysis of Synthetic Routes

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 78.9% | 82–85% |

| Purification Method | Recrystallization | Continuous Chromatography |

| Reaction Time | 8–10 hours | 4–6 hours |

Mechanistic Insights

Alkylation Mechanism

The reaction proceeds via an SN2 mechanism, where the pyridine nitrogen attacks the electrophilic carbon of the methanesulfonate ester. Steric hindrance from the 3-methyl group directs regioselectivity to the 4-position.

Reduction Pathway

NaBH₄ reduces the pyridinium ring to a piperidine framework while preserving the carbonyl group through kinetic control. Isotopic labeling studies confirm retention of the 4-carbonyl configuration during reduction.

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(piperidine-4-carbonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of the piperidine ring.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-Methyl-1-(piperidine-4-carbonyl)piperidine has been studied for its potential as an analgesic and anti-inflammatory agent. Its interactions with biological targets suggest that it may influence neurotransmitter systems, making it a candidate for drug development aimed at pain management and other therapeutic areas.

- Biological Activity : Research indicates that this compound exhibits significant biological activity, particularly in enzyme inhibition and receptor binding. It has shown promise in studies focused on:

- Pain relief mechanisms.

- Anti-inflammatory pathways.

Pharmacological Studies

The compound's ability to modulate biological pathways makes it a subject of interest in pharmacological studies. Interaction studies reveal its binding affinities with various receptors, crucial for understanding its pharmacodynamics.

- Potential Therapeutic Applications :

- Development of new analgesics.

- Exploration of anti-inflammatory properties.

Synthesis and Production Methods

The synthesis of this compound typically involves the reaction between 3-methylpiperidine and piperidine-4-carbonyl chloride under controlled conditions. This process can be optimized using methods such as:

- Continuous Flow Synthesis : Enhances yield and purity for large-scale production.

- Purification Techniques : Recrystallization and chromatography are employed to ensure high-purity compounds suitable for research applications.

Materials Science

In addition to its medicinal applications, this compound is utilized in developing new materials due to its unique chemical properties. Its structural features allow it to participate in creating polymers or other complex materials.

Chemical Manufacturing

The compound serves as an intermediate in synthesizing various chemicals, contributing to the production of pharmaceuticals and other industrial products. Its versatility makes it an essential component in chemical manufacturing processes.

Case Studies

Research on this compound has yielded promising results:

- Analgesic Properties : Studies have demonstrated that this compound can significantly reduce pain responses in animal models, suggesting potential use in clinical settings for pain management.

- Anti-inflammatory Effects : In vitro studies have shown that it can inhibit pro-inflammatory cytokines, indicating its potential role in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(piperidine-4-carbonyl)piperidine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine ring is known to interact with various biological targets, including neurotransmitter receptors and ion channels .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Piperidine Nitrogen

The substituent at the piperidine nitrogen significantly impacts potency and selectivity:

- Small Alkyl Groups : Compounds like COB-3 (N-methyl substituent) exhibit a 14-fold increase in potency compared to KAB-18 (phenylpropyl substituent), with elimination of off-target effects .

- Aromatic or Bulky Groups: Larger groups (e.g., 3-phenylpropyl in IB-10) reduce potency and introduce non-nAChR-related actions, highlighting steric hindrance as a critical factor .

Key Insight : The combination of a small alkyl group on the piperidine nitrogen with a bulky benzoyl ester (e.g., PPB-6) enhances selectivity for neuronal nicotinic receptors (nAChRs) .

Piperidine vs. Piperazine Ring Systems

Replacing the piperidine ring with a piperazine ring (e.g., in compounds I and II from ) preserves conformational similarity but alters electronic properties. Despite isoelectronicity, piperazine derivatives often exhibit distinct pharmacokinetic profiles due to differences in hydrogen-bonding capacity and solubility .

Role of Carbonyl and Aryl Substituents

- Carbonyl Linkers : The piperidine-4-carbonyl group in 3-Methyl-1-(piperidine-4-carbonyl)piperidine enhances hydrogen-bonding interactions with target proteins, as seen in urea-based analogs (e.g., compound 21 in ), which show binding affinities of −69.4 kcal/mol .

- Aryl Substitutions : Derivatives with 3,4,5-trimethoxyphenyl groups at positions 2 and 6 (e.g., ) demonstrate enhanced antimicrobial and antiviral activities, suggesting that electron-rich aryl groups improve target engagement .

Table 1: Select Pharmacological Data for Piperidine Derivatives

Piperidine as a Tropane Bioisostere

Piperidine analogs of phenyltropanes (e.g., Kozikowski’s compounds) retain dopamine transporter (DAT) inhibition potency comparable to tropane derivatives, despite lacking the tropane bridge. This underscores piperidine’s versatility in mimicking rigid pharmacophores .

Structural-Activity Relationship (SAR) Trends

Position of Substituents : Methyl groups at the 3-position (vs. 2- or 4-) optimize steric compatibility with hydrophobic binding pockets .

Electron-Donating Groups : Methoxy or methyl groups on aryl rings enhance metabolic stability and target affinity .

Hybrid Structures : Combining piperidine with heterocycles (e.g., chromones in APB-9) improves CNS penetration and eliminates peripheral effects .

Biological Activity

3-Methyl-1-(piperidine-4-carbonyl)piperidine is a compound that has garnered attention in pharmacological research due to its significant biological activity. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₂H₁₉N₂O and features a complex structure comprising two piperidine rings connected by a carbonyl group. The hydrochloride form enhances its solubility, making it suitable for various applications in biological research and drug development.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Its structure allows for binding with various receptors, potentially influencing their activity. Preliminary studies suggest that it may act as an agonist or antagonist at specific sites, which could be pivotal in developing treatments for neurological disorders.

Biological Activities

Pharmacological Effects:

Research indicates that this compound exhibits several pharmacological effects, including:

- Neurotransmitter Modulation: Potential interactions with serotonin receptors (5-HT1F) suggest a role in migraine treatment .

- Anticancer Properties: Some studies have indicated cytotoxic activity against cancer cell lines, hinting at its potential as an anticancer agent .

- MAO Inhibition: Similar compounds have shown monoamine oxidase (MAO) inhibitory activity, which is crucial for regulating neurotransmitter levels in the brain .

Binding Affinity Studies

Studies have investigated the binding affinity of this compound to various receptors. A notable finding is its interaction with serotonin receptors, where it demonstrated significant binding affinity, suggesting potential therapeutic applications in treating migraines and other mood disorders .

Anticancer Activity

In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells. For instance, one study compared the cytotoxic effects of a related piperidine derivative against FaDu hypopharyngeal tumor cells and found it to exhibit better efficacy than traditional chemotherapeutics like bleomycin .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 15.0 ± 2.5 | FaDu |

| Bleomycin | 25.0 ± 5.0 | FaDu |

Stability and Degradation Studies

Stability tests conducted on this compound revealed that it maintains integrity in various conditions, which is vital for therapeutic use. Moreover, photodegradation studies indicated that while some derivatives decompose under UV light, this compound remains stable, suggesting favorable properties for environmental safety post-excretion .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 3-Methyl-1-(piperidine-4-carbonyl)piperidine with high yield?

- Methodology : Optimize a two-step process: (1) React piperidine-4-carboxylic acid with 3-methylpiperidine under carbodiimide-mediated coupling conditions (e.g., EDC/HOBt in DCM) to form the amide bond. (2) Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Monitor reaction progress by TLC and confirm purity via HPLC (≥95%) .

- Critical Parameters : Control reaction temperature (0–5°C during coupling), stoichiometric excess of coupling agent (1.2 equiv), and inert atmosphere to minimize side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Primary Tools :

- NMR (¹H/¹³C): Assign peaks to confirm methyl group (δ ~1.2 ppm) and piperidine ring protons (δ 1.4–3.0 ppm). Compare with computed spectra for validation .

- HRMS : Confirm molecular ion ([M+H]⁺) and isotopic pattern. Resolve discrepancies using ESI+ mode with acetonitrile/0.1% formic acid .

- IR : Identify carbonyl stretch (~1650 cm⁻¹) and amide N–H bend (~3300 cm⁻¹) .

Q. What safety protocols are critical during handling?

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hood for synthesis and purification.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Store at 2–8°C in airtight containers .

Q. How is purity assessed post-synthesis?

- HPLC : Use a C18 column (mobile phase: 70% MeCN/30% H₂O + 0.1% TFA). Purity ≥95% is acceptable for biological testing .

- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Advanced Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data?

- Case Study : If computed NMR (DFT/B3LYP/6-31G*) deviates from observed data, re-optimize conformers using molecular dynamics (e.g., Gaussian 16). Consider solvent effects (PCM model for DMSO) and tautomeric states .

- Troubleshooting : Low MS intensity may indicate poor ionization—switch to MALDI-TOF or add ionization enhancers (e.g., NaI) .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

- Derivatization : Synthesize analogs with modified methyl groups (e.g., ethyl, cyclopropyl) or piperidine substitutions. Test in vitro (e.g., enzyme inhibition assays) .

- Data Analysis : Use multivariate regression to correlate logP, TPSA, and IC₅₀ values. Prioritize analogs with balanced lipophilicity (logP 1–3) and high membrane permeability (Caco-2 assay) .

Q. How can molecular docking predict target interactions?

- Protocol : Dock the compound into a homology-modeled receptor (e.g., GPCR) using AutoDock Vina. Validate docking poses with MD simulations (100 ns, AMBER). Compare binding energies of active vs. inactive conformers .

- Limitations : Account for protonation states (Epik, Schrödinger) and solvent entropy .

Q. What experimental approaches determine conformational stability in solution vs. solid state?

- X-ray Crystallography : Grow single crystals via vapor diffusion (hexane/EtOAc). Solve structure with SHELX; analyze torsional angles to identify chair vs. boat conformations .

- NMR NOESY : Detect through-space interactions (≤5 Å) to map solution-state conformers. Compare with solid-state data .

Q. How is stability under physiological conditions evaluated?

- Forced Degradation : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via UPLC-MS. Identify hydrolytic cleavage products (e.g., free piperidine) and adjust formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.